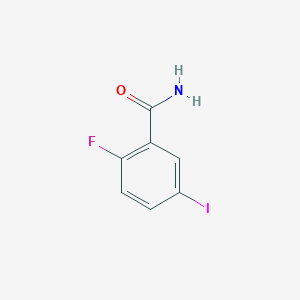
2-Fluoro-5-iodobenzamide
描述
2-Fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 2 and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method includes the following steps:
Nitration: Benzamide is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor.
Iodination: Finally, the compound is iodinated at the desired position using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 2-Fluoro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Fluoro-5-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Fluoro-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.
相似化合物的比较
2-Fluoro-5-iodobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Fluoro-5-iodobenzaldehyde: Contains an aldehyde group instead of an amide.
2-Fluoro-5-iodoaniline: Contains an amino group instead of an amide.
Uniqueness: 2-Fluoro-5-iodobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical properties and reactivity. Its combination of fluorine and iodine atoms makes it particularly useful in applications requiring high reactivity and selectivity.
生物活性
2-Fluoro-5-iodobenzamide is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a fluorine atom at the 2-position and an iodine atom at the 5-position. This unique substitution pattern influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Dopamine Receptors : The compound has been studied for its binding affinity to dopamine D2 receptors, which are implicated in neuropsychiatric disorders. Research indicates that it may act as an antagonist, influencing dopaminergic signaling pathways .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of cell proliferation through interference with nucleic acid synthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuropsychiatric Disorders : A study evaluated the use of iodine-123-labeled this compound in patients with suspected dopaminergic dysfunction. Results indicated significant binding to D2 receptors in certain patient populations, suggesting its utility in diagnostic imaging for psychiatric conditions .
- Anticancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of L1210 leukemia cells, with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating a potential mechanism involving nucleic acid metabolism .
属性
IUPAC Name |
2-fluoro-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSDNKFHRAHOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














